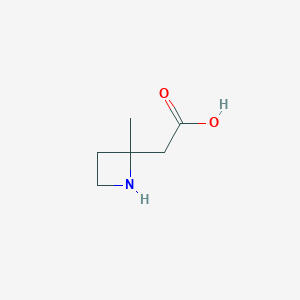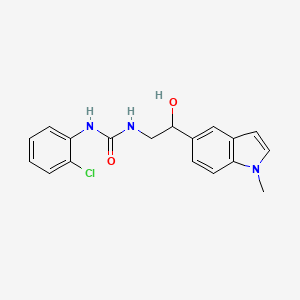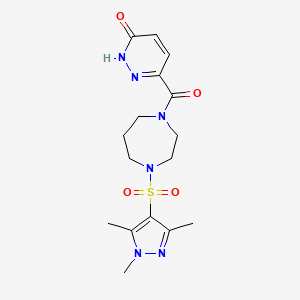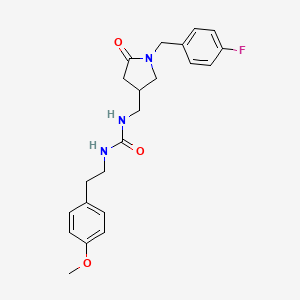
2-(2-Methylazetidin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylazetidin-2-yl)acetic acid is a chemical compound with the CAS Number: 92992-35-3 . It has a molecular weight of 129.16 and is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C6H11NO2/c1-6(2-3-7-6)4-5(8)9/h7H,2-4H2,1H3,(H,8,9) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 129.16 . It is stored at a temperature of 4 degrees Celsius and is in the form of an oil .Applications De Recherche Scientifique
Synthesis and Physicochemical Properties
A study explored the synthesis of esters of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids to investigate their physical and chemical properties. These compounds exhibit a range of biological activities and serve as intermediates for further chemical synthesis (Salionov, 2015).
Research on polymethylated DOTA ligands, including derivatives that form lanthanide chelates, highlights their potential in enhancing magnetic resonance imaging (MRI) through modifications in molecular structure to affect relaxivity and stability (Ranganathan et al., 2002).
Antibacterial Applications
- Oxazolidinone derivatives, including those structurally related to 2-(2-Methylazetidin-2-yl)acetic acid, have been investigated for their in vitro antibacterial activities against a variety of pathogens, indicating their potential as novel antibacterial agents (Zurenko et al., 1996).
Antimicrobial and Antihypertensive Activities
- Synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases have been explored for their antihypertensive α-blocking activity, demonstrating the potential of these compounds in medical applications (Abdel-Wahab et al., 2008).
Novel Synthetic Methods and Applications
An efficient and sustainable synthesis method for 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid under continuous-flow conditions was developed, highlighting the advantages of flow chemistry in the synthesis of potentially bioactive compounds (Tortoioli et al., 2020).
Silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands targeting Thioredoxin Reductase (TrxR) were discovered as promising chemotherapeutic tools for managing small-cell lung carcinoma (SCLC), showcasing the integration of metal complexes in therapeutic strategies (Pellei et al., 2023).
Safety and Hazards
The safety information for 2-(2-Methylazetidin-2-yl)acetic acid indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(2-methylazetidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2-3-7-6)4-5(8)9/h7H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTWJKPILUJGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2825467.png)
![[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride](/img/structure/B2825468.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B2825469.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2825471.png)






![3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2825484.png)

methanone](/img/structure/B2825486.png)
